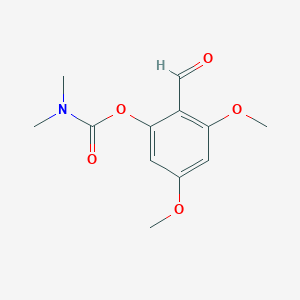
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate (FDMC) is a carbamate derivative that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer metastasis.
Biochemical and Physiological Effects:
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammatory responses. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate in lab experiments is its high yield and purity after synthesis. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is its limited solubility in water, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate. One area of interest is the development of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to elucidate the exact mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate and its derivatives.
Synthesemethoden
The synthesis of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the reaction of 2-formyl-3,5-dimethoxyphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been extensively studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammatory responses.
In addition to its anti-inflammatory activity, 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has also shown promising results in anti-cancer research. It has been reported to induce apoptosis in human breast cancer cells by activating caspase-3 and caspase-9. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Eigenschaften
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-13(2)12(15)18-11-6-8(16-3)5-10(17-4)9(11)7-14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSLOSWDHXZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
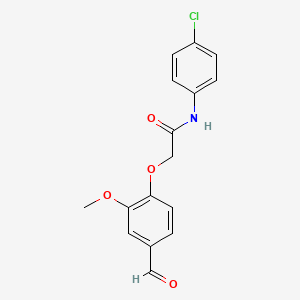
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
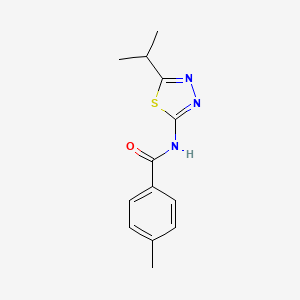
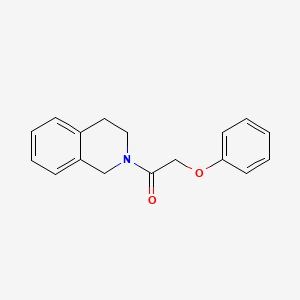
![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)
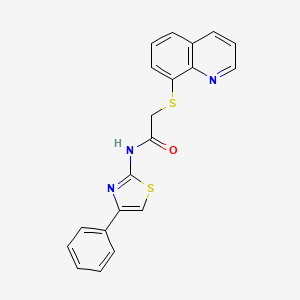
![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)
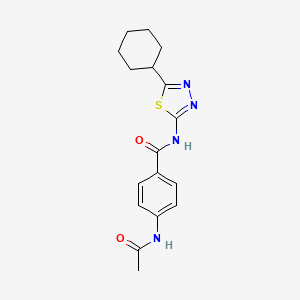
![{[5-(phenylthio)-2-furyl]methylene}malononitrile](/img/structure/B5820971.png)